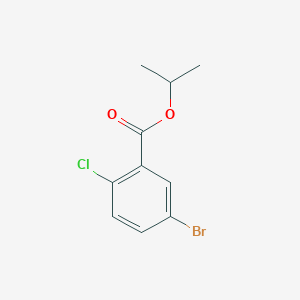

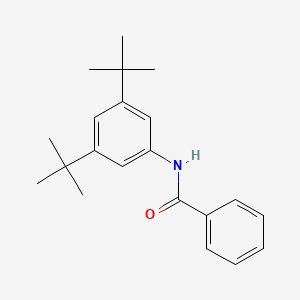

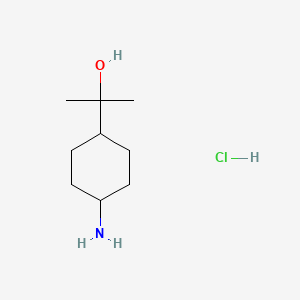

![molecular formula C19H20BrN3O3S B2519491 3-羟基-3-(3-硝基苯基)-1-(间甲苯基)-3,5,6,7-四氢-2H-咪唑并[2,1-b][1,3]噻嗪-1-溴化物 CAS No. 1104734-40-8](/img/structure/B2519491.png)

3-羟基-3-(3-硝基苯基)-1-(间甲苯基)-3,5,6,7-四氢-2H-咪唑并[2,1-b][1,3]噻嗪-1-溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their biological activities, which include analgesic and anti-inflammatory properties, as well as potential immunological effects on human T lymphocytes .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the reaction of 2-phenylamino-4-methylthiazole with aromatic α-halogenoketones. For instance, a series of 2-phenylimino-3-phenacyl-4-methylthiazoline hydrobromides were synthesized and further processed to yield various imidazo[2,1-b]thiazolium bromides . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic pathways may be applicable.

Molecular Structure Analysis

Imidazo[2,1-b]thiazole derivatives have a core structure that can be modified with different substituents, leading to a variety of compounds with diverse biological activities. The presence of an aryl moiety and an ethyl ester on the imidazo[2,1-b]thiazole skeleton, particularly with methoxy or nitro groups, has been found to be favorable for immunological activity . The molecular structure of these compounds is crucial for their interaction with biological targets, such as the CD2 receptor on human T lymphocytes.

Chemical Reactions Analysis

The reactivity of imidazo[2,1-b]thiazole derivatives can lead to different products depending on the reaction conditions. For example, when 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine, they can rearrange to form imidazo[1,2-a]pyridines and indoles . The specific chemical reactions involving the compound of interest are not described, but it can be inferred that similar rearrangements or reactions with nucleophiles could occur.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The introduction of different functional groups can significantly alter properties such as solubility, melting point, and reactivity. The presence of a nitro group, for instance, could increase the compound's reactivity due to its electron-withdrawing nature. The bromide counterion in the compound's name suggests it is likely to be a salt, which may enhance its water solubility .

科学研究应用

咪唑并[2,1-b]噻唑的治疗多功能性

咪唑并[2,1-b]噻唑代表了药物化学中一个重要且多功能的结构单元,为开发具有广泛药理活性的化合物提供了有希望的支架。这些化合物是多种治疗剂的一部分,表明它们在设计具有增强临床可行性的新药方面具有潜在的效用。对2000-2018年咪唑并[2,1-b]噻唑衍生物的全面综述突出了它们的广泛药理活性,这可以为基于咪唑并[2,1-b][1,3]噻嗪-1-溴化物支架设计用于潜在医学应用的新化合物提供有用的见解 (Shareef, Khan, Babu, & Kamal, 2019)。

药物化学中的催化

涉及氮杂杂环合成的串联催化,例如咪唑并[2,1-b]噻嗪-1-溴化物,在药物化学中起着至关重要的作用。这种方法允许有效合成具有潜在治疗应用的复杂分子。截至2020年3月,对用于形成五元芳香氮杂环的串联反应的综述是开发串联催化在设计和合成新药化合物中的应用的关键参考 (Campos & Berteina‐Raboin, 2020)。

磷酸化衍生物的合成与转化

包括噻唑和咪唑在内的1,3-唑的4-磷酸化衍生物的合成和化学性质揭示了它们在药物开发中的重要性。这些衍生物表现出多种生物活性,突出了它们在合成具有潜在药理应用的新化合物中的重要性。过去30年的这项系统研究展示了磷酸化唑衍生物的治疗潜力,包括基于咪唑并[2,1-b]噻嗪-1-溴化物结构的衍生物 (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018)。

属性

IUPAC Name |

1-(3-methylphenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N3O3S.BrH/c1-14-5-2-7-16(11-14)20-13-19(23,21-9-4-10-26-18(20)21)15-6-3-8-17(12-15)22(24)25;/h2-3,5-8,11-12,23H,4,9-10,13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPYHZVDVMOJDA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

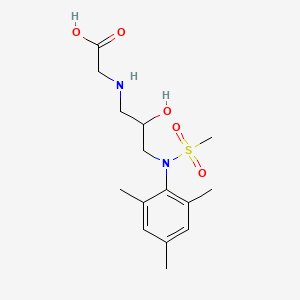

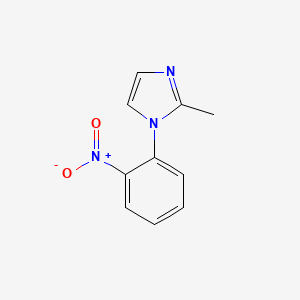

![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)

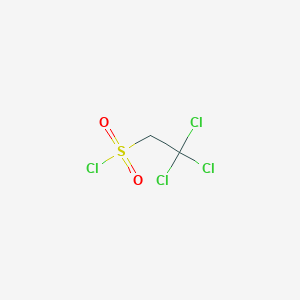

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)

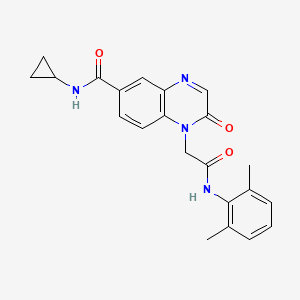

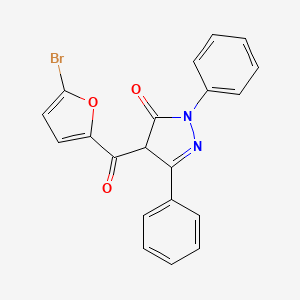

![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)

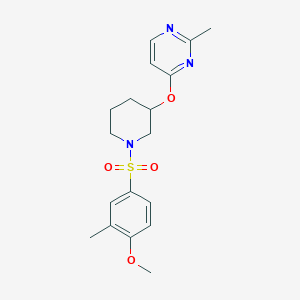

![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)

![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)